6-methyl-3-propyl-1H-indole-5-carboxylicacid
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Overview
Description
6-methyl-3-propyl-1H-indole-5-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 6-methyl-3-propyl-1H-indole-5-carboxylic acid, often involves the construction of the indole ring system followed by functionalization at specific positions. Common synthetic routes include:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions to form indoles.
Buchwald-Hartwig Amination:
Industrial Production Methods
Industrial production of indole derivatives typically employs scalable and cost-effective methods. Catalytic processes and continuous flow chemistry are often utilized to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-methyl-3-propyl-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitric acid, sulfuric acid
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated, nitrated, and sulfonated indole derivatives
Scientific Research Applications
6-methyl-3-propyl-1H-indole-5-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-methyl-3-propyl-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
6-methyl-3-propyl-1H-indole-5-carboxylic acid can be compared with other indole derivatives:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Indole-3-propionic acid: Exhibits antioxidant and neuroprotective effects.
Properties
IUPAC Name |
6-methyl-3-propyl-1H-indole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-4-9-7-14-12-5-8(2)10(13(15)16)6-11(9)12/h5-7,14H,3-4H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCZBGZPDRAGLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CNC2=C1C=C(C(=C2)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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